9-Naphthalen-1-yl-10-phenyl-anthracene
Description
Properties
IUPAC Name |
9-naphthalen-1-yl-10-phenylanthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20/c1-2-12-22(13-3-1)29-25-16-6-8-18-27(25)30(28-19-9-7-17-26(28)29)24-20-10-14-21-11-4-5-15-23(21)24/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICWKUFWPIBTCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63018-93-9 | |
| Record name | 9-NAPHTHALEN-1-YL-10-PHENYL-ANTHRACENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Theoretical and Computational Investigations of 9 Naphthalen 1 Yl 10 Phenyl Anthracene and Its Analogues
Quantum Chemical Methods for Electronic Structure Calculation
Quantum chemical methods are instrumental in elucidating the electronic characteristics of 9-Naphthalen-1-yl-10-phenyl-anthracene. These computational techniques offer a detailed understanding of its molecular orbitals and electronic transitions.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations are crucial for determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of the molecule.
In a study of various 9,10-disubstituted anthracene (B1667546) derivatives, the HOMO and LUMO energy levels of 9-phenyl-10-(1-naphthalenyl)-anthracene (a constitutional isomer of the title compound) were determined. The findings from this research provide valuable comparative data.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 9-phenyl-10-(1-naphthalenyl)-anthracene | -5.63 | -2.64 | 2.99 |
This table presents the calculated HOMO, LUMO, and energy gap values for an isomer of the target compound, offering insight into its electronic properties.
The distribution of the HOMO and LUMO orbitals is also a key aspect of the analysis. For many anthracene derivatives, the HOMO is typically localized on the electron-rich anthracene core, while the LUMO distribution can be influenced by the nature of the substituent groups. This separation of frontier orbitals is fundamental to understanding intramolecular charge transfer (ICT) processes. researchgate.net
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a more rigorous approach to understanding the electronic properties of molecules. These calculations can predict electronic absorption and emission spectra, as well as the distribution of electron density within the molecule.
For anthracene derivatives, these calculations can reveal how the substitution of phenyl and naphthalenyl groups at the 9 and 10 positions affects the electronic transitions. The absorption spectra of these compounds typically exhibit well-resolved vibronic structures characteristic of the anthracene core. researchgate.net The charge distribution analysis helps in understanding the polarity of the molecule and identifying electron-rich and electron-deficient regions, which is crucial for predicting intermolecular interactions and the behavior of the molecule in an electric field.
Computational Modeling of Charge Transport Mechanisms
The performance of organic electronic devices is intrinsically linked to the efficiency of charge transport through the active material. Computational modeling provides a powerful tool to investigate the mechanisms of charge transport at the molecular level.
The reorganization energy (λ) is a key parameter that governs the rate of charge transfer between molecules in the hopping mechanism, which is prevalent in many organic semiconductors. It represents the energy required to distort the geometry of a molecule from its neutral state to its ionized state and vice versa. Lower reorganization energies are generally associated with higher charge mobility.
The total reorganization energy is comprised of two components: the inner-sphere reorganization energy (λ_i), which arises from the relaxation of the molecular geometry upon charge transfer, and the outer-sphere reorganization energy (λ_o), which is associated with the rearrangement of the surrounding molecules.
For acenes and their derivatives, the reorganization energy for hole transport is often different from that for electron transport. rsc.org Introducing substituents like phenyl and naphthalenyl groups can influence these values. While specific reorganization energy values for this compound are not extensively reported, studies on related anthracene derivatives provide insights into the expected range and behavior. rsc.org
| Charge Carrier | Typical Reorganization Energy Range for Anthracene Derivatives (eV) |
| Hole | 0.1 - 0.3 |
| Electron | 0.2 - 0.4 |
This table provides a general range for reorganization energies in anthracene-based compounds, highlighting the typical differences between hole and electron transport.
Beyond the properties of an individual molecule, the arrangement of molecules in the solid state, known as molecular packing, plays a critical role in determining the bulk charge transport properties. Molecular dynamics (MD) simulations and other computational techniques can be used to model this packing and its effect on charge mobility.
The efficiency of charge transport is highly dependent on the degree of intermolecular electronic coupling, which is determined by the distance and relative orientation of adjacent molecules. A favorable packing arrangement, such as a herringbone or pi-stacked motif, can lead to strong electronic coupling and high charge mobility. researchgate.net For asymmetrically substituted anthracenes like this compound, the molecular packing can be complex. Simulations can help to predict the most stable packing arrangements and how these arrangements facilitate or hinder the movement of charges throughout the material. researchgate.net
Conformational Analysis and Rotational Barrier Studies
The three-dimensional structure and conformational flexibility of this compound are important for understanding its properties. The phenyl and naphthalenyl groups attached to the anthracene core are not coplanar with the anthracene ring and can rotate around the single bonds connecting them.
Variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy, in conjunction with computational modeling, has been used to study the rotational dynamics of the phenyl group in 9-(1-naphthyl)-10-phenylanthracene. These studies have revealed a significant energy barrier to rotation for the unsubstituted phenyl ring.
| Parameter | Value |
| Rotational Barrier of Phenyl Ring | ≥ 21 kcal/mol |
This table highlights the experimentally determined lower limit for the rotational energy barrier of the phenyl group, indicating a high degree of rotational restriction. nih.gov
This high rotational barrier suggests that at room temperature, the rotation of the phenyl group is significantly hindered. This conformational rigidity can have important implications for the molecule's photophysical properties and its ability to pack effectively in the solid state.
Excited State Dynamics Simulations and Spin-Orbit Coupling Analysis
Theoretical and computational investigations into the excited state dynamics and spin-orbit coupling (SOC) of this compound and its analogues provide crucial insights into the photophysical properties that govern their performance in optoelectronic applications. These studies elucidate the pathways of energy dissipation from electronically excited states, including radiative decay (fluorescence) and non-radiative processes like intersystem crossing (ISC) and internal conversion.
The substitution at the 9 and 10 positions of the anthracene core with bulky aromatic groups such as phenyl and naphthyl moieties significantly influences the molecule's excited state behavior. In contrast to unsubstituted anthracene, which has a fluorescence quantum yield of about 30% due to efficient intersystem crossing, derivatives like 9,10-diphenylanthracene (B110198) (DPA) exhibit near-unity fluorescence quantum yields. mdpi.com This is largely attributed to the steric hindrance imposed by the non-coplanar phenyl groups, which disrupts π-π stacking and raises the energy of the triplet state relative to the singlet excited state, thereby inhibiting intersystem crossing. mdpi.com The near-perpendicular orientation of the phenyl rings with respect to the anthracene plane elongates the intermolecular distance of the anthracene cores, which can impede exciton (B1674681) diffusion rates in the solid state. rsc.org
For this compound, it is anticipated that the even bulkier naphthyl group would further enhance this steric effect, leading to a high fluorescence quantum yield. The specific substitution pattern of the naphthyl group is also a critical determinant of the material's properties. Studies on naphthyl-substituted anthracene derivatives have shown that a minor change in the substitution site of the naphthyl group can lead to significant differences in molecular packing and, consequently, their optoelectronic properties. rsc.org
Computational simulations, often employing time-dependent density functional theory (TD-DFT), are instrumental in predicting the energies of the singlet (S) and triplet (T) excited states. The energy gap between the lowest singlet excited state (S₁) and the lowest triplet excited state (T₁) is a key parameter governing the rate of intersystem crossing. A larger S₁-T₁ energy gap generally leads to a lower ISC rate and, consequently, higher fluorescence efficiency.
Spin-orbit coupling, a relativistic effect that enables transitions between states of different spin multiplicity, is another critical factor. The magnitude of the spin-orbit coupling matrix element (SOCME) between a singlet and a triplet state dictates the probability of intersystem crossing. While hydrocarbons are generally characterized by weak spin-orbit coupling, the molecular geometry and the nature of the excited states involved can have a significant impact. In molecules like this compound, the SOCME values are expected to be relatively small, consistent with its anticipated high fluorescence efficiency. Theoretical calculations on related anthracene derivatives can provide estimates for these values.
The dynamics of the excited states can be further complicated by the possibility of excimer formation in the solid state, where an excited molecule interacts with a ground-state molecule. In DPA, for instance, emission from both the locally excited state and an excimer state has been observed in nanoaggregates and thin films. rsc.org The formation of excimers provides a non-radiative decay channel that can compete with fluorescence.
Furthermore, in certain donor-acceptor substituted anthracenes, a phenomenon known as excited-state symmetry breaking can occur, particularly in polar solvents. nih.govrsc.org This involves the localization of the excitation on one part of the molecule, which can influence the subsequent decay pathways. While this compound does not have strong donor-acceptor character, understanding these potential complexities is crucial for a comprehensive picture of its excited state dynamics.
A comparative overview of the photophysical properties of relevant anthracene derivatives is presented in the table below.
| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ_f) | Triplet Energy (eV) |
| Anthracene | 355, 375 | 380, 401, 422 | ~0.3 | 1.85 |
| 9,10-Diphenylanthracene (DPA) | 374, 393 | 409, 432 | ~0.9-1.0 | 1.77 |
| 2,6-di(1-naphthyl)anthracene | ~405 | ~430 | High | Not Reported |
| 2,6-di(2-naphthyl)anthracene | ~408 | ~435 | High | Not Reported |
Note: The data presented in this table is compiled from various sources for comparative purposes. The exact values can vary depending on the solvent and measurement conditions.
Advanced Applications and Device Integration in Organic Electronics
Organic Light-Emitting Diodes (OLEDs) as Host and Emissive Materials
Anthracene (B1667546) derivatives are regarded as superior blue emitters in OLEDs, demonstrating favorable photoluminescence (PL) and electroluminescence (EL) characteristics, alongside good thermal stability and ease of processing. koreascience.kr The compound 9-Naphthalen-1-yl-10-phenyl-anthracene is particularly relevant in the quest for high-performance blue OLEDs, which have historically presented challenges in achieving long operational lifetimes compared to their red and green counterparts. koreascience.kr
Design Principles for High-Performance Deep-Blue Emitters
The molecular design of this compound incorporates key principles aimed at producing efficient and color-pure deep-blue emission. A primary strategy involves the introduction of bulky, sterically hindering groups at the 9 and 10 positions of the anthracene core. beilstein-journals.org
Enhanced Thermal and Morphological Stability: Materials used in OLEDs must withstand the heat generated during the vacuum deposition fabrication process and during device operation. koreascience.kr Attaching large, rigid substituents like phenyl and naphthyl groups increases the molecule's glass transition temperature (Tg), leading to the formation of stable amorphous films that are resistant to crystallization, thereby enhancing device longevity. rsc.org For instance, a related asymmetric compound, 9-(9-phenylcarbazole-3-yl)-10-(naphthalene-1-yl)anthracene (PCAN), exhibits a high glass transition temperature of 151 °C. rsc.orgcapes.gov.br
Color Purity: By preventing excimer formation, the emission spectrum remains sharp and located in the deep-blue region. nih.gov The design of non-symmetric anthracene derivatives helps to ensure high color purity, a critical factor for display applications. rsc.orgrsc.org
| Design Principle | Benefit for Deep-Blue Emitters | Relevant Finding |
| Bulky 9,10-Substituents | Restricts molecular aggregation and exciplex formation. koreascience.kr | Suppresses undesirable fluorescence self-quenching. beilstein-journals.org |
| Asymmetric Structure | Enhances solubility and promotes stable amorphous film formation. rsc.orgrsc.org | Leads to high color purity and high glass transition temperatures. rsc.org |
| Rigid Aromatic Core | Provides high thermal stability. koreascience.kr | Materials can endure vacuum deposition and operational heat. koreascience.kr |
Exciton (B1674681) Management Strategies: Hot Exciton Channels, Reverse Intersystem Crossing (RISC), and Triplet-Triplet Fusion (TTF)
In OLEDs, electrical excitation generates both singlet (25%) and triplet (75%) excitons. For fluorescent materials like this compound, only singlet excitons can decay radiatively to produce light, limiting the theoretical maximum internal quantum efficiency (IQE) to 25%. To overcome this limitation, various exciton management strategies are employed to convert non-emissive triplets into emissive singlets.
Triplet-Triplet Fusion (TTF): Also known as triplet-triplet annihilation (TTA), this process involves the interaction of two triplet excitons to generate one higher-energy singlet exciton, which can then emit a photon. beilstein-journals.orgubc.ca This mechanism can theoretically increase the IQE of fluorescent devices to as high as 62.5%. Anthracene derivatives are well-known for their efficient TTA properties. beilstein-journals.org The efficiency of the triplet-triplet energy transfer rate in some 9,10-disubstituted anthracenes has been found to be around 90% in certain solvents. ubc.ca
Hot Exciton Channels and Reverse Intersystem Crossing (RISC): While conventional fluorescence does not rely on RISC, advanced emitter designs incorporate mechanisms that utilize triplet excitons. Thermally Activated Delayed Fluorescence (TADF) materials achieve this through RISC from a low-lying triplet state (T1) to a singlet state (S1). rsc.orgsci-hub.se A more advanced strategy for deep-blue emitters is the "hot exciton" mechanism, which involves RISC from a higher-lying triplet state (Tn, n≥2) to an excited singlet state (Sm, m≥1). researchgate.net This process is particularly advantageous for achieving high efficiencies in deep-blue OLEDs. researchgate.net The design of molecules with specific energy level alignments, such as those in the anthracene family, is crucial for promoting these efficient up-conversion pathways. ubc.caresearchgate.net
| Exciton Process | Description | Impact on Efficiency |
| Triplet-Triplet Fusion (TTF) | Two triplet excitons combine to form one singlet exciton. beilstein-journals.orgubc.ca | Can raise the theoretical maximum IQE from 25% to 62.5%. |
| Reverse Intersystem Crossing (RISC) | A triplet exciton is converted to a singlet exciton, typically with thermal energy. rsc.org | Allows harvesting of triplet excitons for light emission, enabling up to 100% IQE in TADF materials. |
| Hot Exciton Mechanism | RISC occurs from a high-lying triplet state (Tn) to a singlet state (Sm). researchgate.net | A key strategy for developing highly efficient deep-blue fluorescent OLEDs. researchgate.net |
Device Architecture Optimization for Enhanced Electroluminescence Efficiency and Stability
A typical multilayer OLED architecture places the anthracene derivative in the EML, where it can function either as a non-doped emitter or as a host for a dopant material. koreascience.krsigmaaldrich.com
A representative device structure is as follows:
Anode: Indium Tin Oxide (ITO)
Hole Injection Layer (HIL): Facilitates the injection of holes from the anode. A common material is 2-TNATA. koreascience.krnih.gov
Hole Transport Layer (HTL): Transports holes to the EML. NPB is a widely used HTL material. koreascience.krnih.gov
Emissive Layer (EML): This is where electron-hole recombination occurs to generate light. It can consist of a neat film of this compound or a host-dopant system. koreascience.kr
Electron Transport Layer (ETL): Transports electrons to the EML. Materials like TPBi or Alq₃ are often used. koreascience.krnih.gov
Electron Injection Layer (EIL): Facilitates the injection of electrons from the cathode, often using materials like Lithium Fluoride (LiF) or Lithium Quinolate (Liq). koreascience.krnih.gov
Cathode: A low work function metal, such as Aluminum (Al) or Calcium (Ca). koreascience.kr
The table below details a common device architecture for a blue-emitting OLED featuring an anthracene derivative.
| Layer | Material Example | Function | Typical Thickness |
| Cathode | Al | Electron Injection | 100 nm koreascience.kr |
| EIL | Liq | Enhance Electron Injection | 2 nm koreascience.kr |
| ETL | TPBi | Electron Transport & Hole Blocking | 40 nm koreascience.kr |
| EML | This compound | Light Emission | 30 nm koreascience.kr |
| HTL | NPB | Hole Transport & Electron Blocking | 20 nm koreascience.kr |
| HIL | 2-TNATA | Enhance Hole Injection | 30 nm koreascience.kr |
| Anode | ITO | Transparent Hole Injector | 180 nm koreascience.kr |
In such a configuration, a device using a related compound, 9-(2-naphthyl)-10-(p-tolyl)anthracene, as the non-doped emitter achieved an external quantum efficiency of 2.8% with bright blue emission. koreascience.kr
Organic Field-Effect Transistors (OFETs)
The favorable charge transport properties and environmental stability of anthracene derivatives also make them excellent candidates for the active semiconductor layer in OFETs. researchgate.net OFETs are key components in next-generation electronics like flexible displays, sensors, and RFID tags. researchgate.net
Fabrication Techniques for Active Layers in OFET Devices
The performance of an OFET is critically dependent on the quality and morphology of the semiconductor thin film. For materials like this compound, several fabrication techniques can be employed.
Vacuum Thermal Evaporation: This is a common technique for depositing uniform, high-purity thin films of small organic molecules. koreascience.kr The material is heated under high vacuum and sublimates, condensing onto a cooled substrate to form the active layer. The thermal stability of 9,10-disubstituted anthracenes makes them well-suited for this method. koreascience.kr
Solution Processing: For applications requiring low-cost, large-area fabrication, solution-based techniques like spin-coating, dip-coating, or inkjet printing are preferred. This requires the material to have good solubility in common organic solvents. rsc.org The asymmetric design of this compound is advantageous, as non-symmetric substitutions on the anthracene core are known to improve solubility and film-forming properties. rsc.orgrsc.org For example, the related compound PCAN has excellent solubility (>100 mg/mL in toluene), enabling the fabrication of solution-processed devices. rsc.orgcapes.gov.br
Single Crystal Growth: For fundamental studies of intrinsic charge transport properties, single crystals are often grown from solution. iucr.org This can be achieved by methods such as slow evaporation or the slow diffusion of a non-solvent into a saturated solution of the material, which yields highly ordered structures ideal for measuring optimal mobility. iucr.org
Strategies for Enhancing Charge Mobility and Device Durability in OFETs
High charge carrier mobility and long-term stability are the primary goals for OFET materials. The molecular structure of this compound contributes to both.
Charge Mobility: The planar anthracene core facilitates strong intermolecular electronic coupling, which is essential for efficient charge hopping between adjacent molecules. researchgate.net The specific molecular packing in the solid state, often a herringbone arrangement for anthracene derivatives, dictates the charge transport pathways and ultimate mobility. researchgate.net While the bulky substituents are designed to prevent emissive quenching in OLEDs, they must be carefully chosen to allow for sufficient orbital overlap for charge transport in OFETs. Non-symmetric substitution has been shown to be an effective strategy for achieving high hole drift mobilities, with values in the range of 10⁻³ to 10⁻² cm² V⁻¹ s⁻¹ reported for similar solution-processed DPA compounds. rsc.org A naphthyl-substituted anthracene derivative has demonstrated a charge mobility as high as 1.10 cm² V⁻¹ s⁻¹. researchgate.net
Device Durability: The durability of an OFET is linked to the material's chemical and thermal stability. Anthracene derivatives are noted for their high air stability, which is attributed to their suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net Furthermore, the high thermal stability and high glass transition temperature (Tg) associated with the 9,10-disubstituted anthracene structure prevent morphological changes in the active layer during operation, leading to more durable and reliable devices. rsc.org
| Property | Strategy Based on Molecular Structure | Result |
| High Charge Mobility | Planar anthracene core for π-orbital overlap; controlled packing via substitution. researchgate.netresearchgate.net | Hole drift mobilities of 10⁻³–10⁻² cm² V⁻¹ s⁻¹ have been achieved in related systems. rsc.org |
| High Device Durability | Appropriate HOMO/LUMO levels for air stability; high Tg for morphological stability. researchgate.netrsc.org | Enhanced resistance to degradation from oxygen and operational heat. researchgate.netrsc.org |
Table of Mentioned Compounds
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | This compound |
| PCAN | 9-(9-phenylcarbazole-3-yl)-10-(naphthalene-1-yl)anthracene |
| 2-NTA | 9-(2-naphthyl)-10-(p-tolyl)anthracene |
| NaAnt | Naphthyl substituted anthracene |
| DPA | 9,10-diphenylanthracene (B110198) |
| ITO | Indium Tin Oxide |
| 2-TNATA | 4,4',4''-tris[N-(1-naphthyl)-N-phenylamino]triphenylamine |
| NPB | 4,4'-bis[N-(1-naphthyl)-N-phenyl-1-amino]biphenyl |
| TPBi | 2,2',2"-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) |
| Liq | Lithium Quinolate |
| Alq₃ | Tris(8-hydroxyquinolinato)aluminium |
| LiF | Lithium Fluoride |
| BH-9PA | 9-(10-phenylanthracene-9-yl)spiro[benzo[c]fluorene-7,9′-fluorene] |
| DNTPD | N,N′-diphenyl-N,N′-bis(1-naphthyl)-(1,1′-biphenyl)-4,4′-diamine |
Other Potential Research Applications
While the primary applications of this compound and its derivatives are often centered around organic light-emitting diodes (OLEDs), the unique photophysical properties of the anthracene core suggest potential in other areas of organic electronics and materials science. The following sections explore the theoretical potential and current research landscape for this compound in organic photovoltaics, sensing technologies, and catalysis.
The field of organic photovoltaics (OPVs) relies on the development of organic materials capable of efficient light absorption and charge separation/transport. Anthracene derivatives, in general, are of interest due to their high fluorescence quantum yields and tunable electronic properties. Quantum chemical studies on various anthracene-based compounds have suggested their potential as suitable candidates for organic solar cells. The introduction of different electron-donating or -withdrawing groups to the anthracene core can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical aspect in the design of efficient OPV materials.
The inherent fluorescence of the anthracene moiety provides a basis for its potential use in chemical sensing applications. The principle often relies on the quenching or enhancement of fluorescence upon interaction with a specific analyte. While the parent anthracene scaffold is a foundational block for many chemosensors, the specific utility of this compound in this domain is not well-documented in existing research.
Exploration into derivatives of this compound offers some insight into potential pathways for sensing applications. For instance, the synthesis of a boronate derivative, 2-(10-Phenylanthracen-9-yl)-2,3-dihydro-1H-naphtho[1,8-de] glpbio.comglpbio.comiucr.orgdiazaborinine, has been reported. iucr.orgnih.gov This class of compounds, known as aryl-B(dan) derivatives, has been investigated for its chemosensing capabilities. iucr.org However, this represents a chemically modified version of the parent compound, and direct studies on the sensing properties of this compound itself are scarce.
Future Research Directions and Outlook for 9 Naphthalen 1 Yl 10 Phenyl Anthracene Chemistry
Development of Novel and Green Synthetic Routes
The predominant methods for synthesizing 9,10-disubstituted anthracenes, including 9-Naphthalen-1-yl-10-phenyl-anthracene and its analogues, are palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions. sigmaaldrich.comresearchgate.netmdpi.comnih.gov For instance, the synthesis of a related derivative, 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene, involves a Suzuki coupling step using a palladium catalyst (Pd(PPh₃)₄). mdpi.com
While effective, these methods often rely on expensive and toxic heavy metal catalysts, harsh reaction conditions, and complex purification processes. researchgate.net Future research must prioritize the development of "green" and more sustainable synthetic strategies. Key areas of focus include:
Catalyst Innovation: Exploring earth-abundant metal catalysts (e.g., iron, copper) or even metal-free catalytic systems to replace palladium.
Process Intensification: Investigating flow chemistry and microwave-assisted synthesis to reduce reaction times, improve energy efficiency, and enhance scalability.
C-H Activation: Developing direct C-H arylation methods that bypass the need for pre-functionalized starting materials (like borylated or halogenated anthracenes), thereby reducing the number of synthetic steps and waste generation. mdpi.com
The successful implementation of these greener routes will be critical for the cost-effective and environmentally responsible production of anthracene (B1667546) derivatives for widespread commercial applications.
Advanced Computational Design and Predictive Modeling for Materials Discovery
The traditional approach to materials science, involving iterative synthesis and characterization, is time-consuming and resource-intensive. Advanced computational modeling offers a powerful alternative to accelerate the discovery of new materials with tailored properties. For anthracene derivatives, computational tools like Density Functional Theory (DFT) are already being used to design molecules and predict their electronic and photophysical characteristics before synthesis. researchgate.net
Future research will likely see a deeper integration of computational chemistry and machine learning to build comprehensive structure-property relationships. mdpi.com Key research thrusts include:
Predictive Modeling: Developing robust models that can accurately predict key performance metrics such as frontier molecular orbital (FMO) energy levels, band gaps, charge carrier mobility, and thermal stability based on molecular structure. mdpi.com Studies have shown that functionalizing the 9,10-positions of anthracene is an effective way to tune thermal stability with minimal impact on FMO energy levels. mdpi.com
High-Throughput Screening: Employing computational screening of virtual libraries containing thousands of potential anthracene derivatives to identify the most promising candidates for specific applications.
Morphology Prediction: Modeling intermolecular interactions to predict solid-state packing and thin-film morphology, which are crucial for charge transport and device stability. mdpi.comrsc.org The highly tilted asymmetric molecular conformation of some derivatives is known to contribute to high glass transition temperatures and excellent solubility. rsc.org
These computational approaches will enable a more rational design of next-generation materials, moving from serendipitous discovery to targeted innovation.
Exploration of New Application Domains Beyond Current Optoelectronic Focus
While the primary application for this compound and its analogues has been in Organic Light-Emitting Diodes (OLEDs), particularly as blue-emitting host or dopant materials, the unique photophysical properties of the anthracene core open doors to a wider range of applications. researchgate.netmdpi.comrsc.org
Future research should actively explore these new domains:
Organic Thin-Film Transistors (OTFTs): Anthracene was one of the first organic compounds studied for semiconductor conductivity. mdpi.com Its derivatives are promising candidates for the active semiconducting layer in OTFTs, which are essential components for flexible displays and radiofrequency tags. mdpi.com
Perovskite Solar Cells (PSCs): Anthracene-based molecules are being investigated as stable and efficient Hole Transporting Materials (HTMs) in PSCs, a critical component that bridges the perovskite absorber layer and the electrode. mdpi.com
Biosensors: The inherent fluorescence of the anthracene core can be harnessed for sensing applications. mdpi.com Quenching or enhancement of fluorescence upon interaction with specific biological analytes could form the basis of highly sensitive biosensors.
Surfactants: Some anthracene derivatives have been noted for their potential as surface-active agents or surfactants in industrial applications, an area that remains largely unexplored. sigmaaldrich.com
Diversifying the applications of these compounds will not only create new markets but also drive further fundamental understanding of their chemical and physical properties.
Addressing Challenges in Device Performance, Stability, and Scalability
Despite promising results, several challenges must be overcome to realize the full potential of this compound and related materials in commercial devices. The search for highly efficient, color-stable, and long-lasting blue-emitting materials remains a significant hurdle in the OLED industry. researchgate.net
Key challenges that require focused research efforts include:
Device Stability: Enhancing the operational lifetime and thermal stability of devices is paramount. This involves designing molecules with high glass transition temperatures (Tg) and robust morphological stability to prevent degradation under electrical stress and heat. mdpi.comrsc.org
Color Purity and Efficiency: In OLEDs, issues such as fluorescence quenching and emission red-shifting in the solid state can compromise color purity and reduce quantum efficiency. researchgate.net Molecular design strategies that prevent strong intermolecular π–π stacking, such as introducing bulky side groups, are crucial. mdpi.com
Charge Injection and Transport: Optimizing the energy levels (HOMO/LUMO) of the anthracene derivative to ensure efficient charge injection from adjacent layers and balanced charge transport within the emissive layer is critical for high device efficiency.
Scalability and Processing: For large-scale manufacturing, materials must be suitable for solution-processing techniques. This requires designing molecules with excellent solubility in common organic solvents without sacrificing thermal stability. rsc.org
A multi-pronged approach combining molecular engineering, device architecture optimization, and encapsulation techniques will be necessary to address these complex challenges.
Integration of Anthracene Derivatives into Hybrid Organic-Inorganic Systems
The synergy between organic and inorganic materials can lead to hybrid systems with novel properties that surpass those of their individual components. Integrating anthracene derivatives into such hybrids is a promising frontier for research.
Two significant areas of exploration are:
Hybrid Nanomaterials: Anthracene-based molecules can be used as organic ligands or components in hybrid systems with inorganic nanocrystals or quantum dots. For example, a semiconducting molecule can act as a ligand for inorganic nanocrystals, creating a hybrid material with combined properties. researchgate.net This integration could lead to novel light-emitting devices with improved color purity and stability, or advanced photocatalysts where the anthracene derivative acts as a photosensitizer.
The development of these hybrid systems represents a strategic direction to harness the processability and tunable electronic properties of organic molecules with the high performance and stability of inorganic materials.
Q & A
Q. What are effective synthetic routes for 9-Naphthalen-1-yl-10-phenyl-anthracene?
A common methodology involves lithiation with LDA (lithium diisopropylamide) in THF, followed by electrophilic substitution with bromoarenes. For example, 10-aryl anthracene derivatives are synthesized by reacting 2-arylmethylbenzonitriles with brominated aryl compounds in THF under controlled conditions. Characterization via IR, UV-Vis, and NMR spectroscopy is critical to confirm regioselectivity and purity .
Q. How can purity and structural integrity be validated during synthesis?
High-performance liquid chromatography (HPLC) and sublimation (>99% purity) are standard for purification. Structural confirmation requires a combination of H/C NMR to resolve aromatic proton environments and substituent effects, complemented by IR spectroscopy for functional group analysis. Cross-referencing with published spectral data (e.g., anthracene derivatives in ) ensures accuracy .
Q. What safety protocols are essential for handling this compound?
Use flame-retardant lab coats, nitrile gloves, and P95 respirators to minimize inhalation/contact risks. Store in inert atmospheres (argon/nitrogen) to prevent oxidation. Avoid drainage contamination due to potential environmental persistence .
Advanced Research Questions
Q. How do substituents influence the electronic properties of this compound?
The naphthyl and phenyl groups induce steric strain and π-π interactions, altering HOMO-LUMO gaps. UV-Vis spectroscopy can quantify absorption shifts (e.g., bathochromic effects from extended conjugation). Computational methods like DFT are recommended to model charge distribution and predict optoelectronic behavior, though direct evidence for this compound is limited .
Q. What strategies resolve contradictions in spectroscopic data across studies?
Discrepancies in NMR or IR peaks may arise from solvent effects or isomerism. Use deuterated solvents for consistency, and compare with structurally analogous compounds (e.g., 9,10-diarylanthracenes in ). X-ray crystallography, though not explicitly mentioned in evidence, is ideal for resolving ambiguities in regiochemistry .
Q. How does this compound perform in optoelectronic applications like OLEDs?
Anthracene derivatives with aryl substituents are known for high thermal stability and emissive properties. While direct data is absent, structurally similar compounds (e.g., 9,10-di(naphthyl)anthracene in ) exhibit utility as blue-light emitters. Evaluate electroluminescence efficiency via thin-film deposition and cyclic voltammetry to assess redox stability .
Q. What are the challenges in ensuring long-term stability under operational conditions?
Anthracene derivatives degrade under UV exposure and oxidative environments. Accelerated aging tests (e.g., prolonged light/heat exposure) paired with HPLC monitoring can quantify decomposition products. Encapsulation in inert matrices (e.g., PMMA) is a proposed mitigation strategy .
Methodological Notes
- Synthetic Optimization : Replace LDA with milder bases (e.g., KOtBu) if side reactions occur during lithiation .
- Advanced Characterization : Lack of melting/boiling point data in evidence necessitates differential scanning calorimetry (DSC) for thermal profiling .
- Computational Gaps : Collaborate with computational chemists to model excited-state dynamics for device integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
